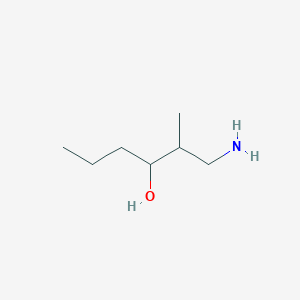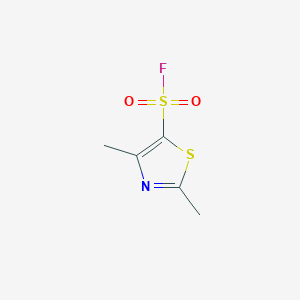
2-Fluoro-2-(thian-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(thian-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H11FO2S. This compound is characterized by the presence of a fluorine atom and a thian-3-yl group attached to an acetic acid moiety.
Méthodes De Préparation
The synthesis of 2-Fluoro-2-(thian-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-(thian-3-yl)acetic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters, leading to efficient and scalable synthesis of the compound .
Analyse Des Réactions Chimiques
2-Fluoro-2-(thian-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
2-Fluoro-2-(thian-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(thian-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or modulation of enzyme activity, receptor binding, or other biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Fluoro-2-(thian-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Fluoro-2-(thietan-3-yl)acetic acid: This compound has a similar structure but with a thietan ring instead of a thian ring.
2-Fluoro-2-(thiazol-3-yl)acetic acid: The presence of a thiazole ring introduces additional nitrogen atoms, which can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H11FO2S |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-fluoro-2-(thian-3-yl)acetic acid |
InChI |
InChI=1S/C7H11FO2S/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4H2,(H,9,10) |
Clé InChI |
ACOKJYLTRPNZCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)


![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)




